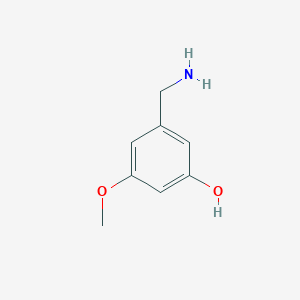

3-(Aminomethyl)-5-methoxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-(aminomethyl)-5-methoxyphenol |

InChI |

InChI=1S/C8H11NO2/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,10H,5,9H2,1H3 |

InChI Key |

YFGWGLLVCBACFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Aminomethyl 5 Methoxyphenol

Established Synthetic Pathways

Established routes for the synthesis of 3-(Aminomethyl)-5-methoxyphenol and its analogs rely on classical organic reactions, often involving sequential steps of functional group introduction and transformation.

Multi-step Reaction Sequences

Multi-step syntheses are foundational to the production of this compound, typically commencing from readily available precursors. A common starting material is 3-methoxyphenol (B1666288), which can itself be prepared from resorcinol (B1680541). The synthesis involves the treatment of resorcinol with sodium hydroxide (B78521) and subsequent methylation using dimethyl sulfate, yielding 3-methoxyphenol. chemicalbook.com

Another key intermediate is 3-hydroxy-5-methoxybenzaldehyde (B43286). guidechem.comsigmaaldrich.com A general strategy to arrive at the target compound from this aldehyde would involve introducing the aminomethyl group. Although a direct multi-step synthesis for this compound is not extensively detailed in the provided literature, analogous syntheses provide a clear blueprint. For instance, the synthesis of other substituted benzaldehydes, such as 3,4-dihydroxy-5-methoxybenzaldehyde (B181199) from 5-bromovanillin, illustrates complex multi-step procedures involving protection, substitution, and deprotection steps that are characteristic of this approach. sciencemadness.org A plausible multi-step route to the title compound could involve the initial formylation of 3-methoxyphenol to yield 3-hydroxy-5-methoxybenzaldehyde, followed by subsequent steps to introduce the amino group, such as those detailed in the reductive amination section.

Mannich Reaction Approaches and Derivatives

The Mannich reaction is a powerful and widely utilized three-component condensation reaction for the aminoalkylation of acidic protons located on a carbon atom. beilstein-journals.orgnih.gov This reaction classically involves an amine, an aldehyde (typically formaldehyde), and a compound containing an active hydrogen. nih.gov In the context of synthesizing this compound, the phenol (B47542) itself serves as the component with the active hydrogen.

The general mechanism begins with the formation of an electrophilic iminium ion from the reaction of the amine and formaldehyde (B43269). The electron-rich phenol then attacks this iminium ion, leading to the introduction of the aminomethyl group onto the aromatic ring, forming the Mannich base. beilstein-journals.orgscitepress.org

A highly relevant example is the aminoalkylation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a close structural analog. In this process, vanillin is reacted with formaldehyde and a suitable amine in a solvent like acetonitrile (B52724) to yield the corresponding aminomethylated product. researchgate.net Similarly, eugenol (B1671780), another phenol derivative, undergoes the Mannich reaction where the active hydrogen on the aromatic ring is substituted by a dimethylaminomethyl group. scitepress.org These examples strongly support the feasibility of a direct, one-pot Mannich reaction on 3-methoxyphenol or 3-hydroxy-5-methoxybenzaldehyde with formaldehyde and ammonia (B1221849) (or a protected amine) to yield this compound.

| Reactants | Reaction Type | Key Features | Reference |

| Phenol (e.g., Vanillin, Eugenol), Formaldehyde, Amine | Mannich Reaction | Three-component condensation, forms a Mannich base. | scitepress.orgresearchgate.net |

| C-H Acid, Aldehyde, Secondary Amine | General Mannich Reaction | Forms β-amino-carbonyl compounds. | beilstein-journals.orgnih.gov |

| Benzaldehyde, Norbornenylmethanol, Secondary Amine | Three-Component Aminomethylation | Modern variation of the Mannich reaction. | ppor.az |

Reductive Amination and Schiff Base Reduction Routes

Reductive amination is a versatile and highly effective method for the synthesis of amines from aldehydes or ketones. masterorganicchemistry.com This two-step process, often performed in a single pot, involves the initial reaction of a carbonyl compound with an amine to form an imine (Schiff base), which is then reduced to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org

For the synthesis of this compound, the logical precursor is 3-hydroxy-5-methoxybenzaldehyde. guidechem.comsigmaaldrich.com The synthesis would proceed as follows:

Imine Formation: 3-hydroxy-5-methoxybenzaldehyde reacts with ammonia or an appropriate amine source to form the corresponding imine (a Schiff base).

Reduction: The imine intermediate is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice. masterorganicchemistry.com Other specialized reagents like sodium cyanoborohydride (NaBH₃CN) are particularly effective as they can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com Borane triethylamine (B128534) complex (BH₃N(C₂H₅)₃) has also been reported as an efficient reductant for this purpose. rsc.org

The optimization of reductive amination has been studied for structurally related compounds like N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, demonstrating the industrial relevance and practicality of this route. unh.edu Furthermore, studies on the reductive amination of p-methoxybenzaldehyde using catalytic hydrogenation provide alternative conditions, often employing metal catalysts and hydrogen gas. mdpi.com

| Starting Material | Reagents | Reducing Agent | Product Type | Reference |

| Aldehyde/Ketone, Amine | Imine formation followed by reduction | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Substituted Amine | masterorganicchemistry.com |

| 2-hydroxy-3-methoxybenzaldehyde, p-toluidine | NaBH₄ | N-benzyl-acetamide | unh.edu | |

| p-methoxybenzaldehyde, n-butylamine | H₂ / Co-catalyst | Secondary Amine | mdpi.com |

Novel and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally benign methods. These include the use of advanced catalytic systems and one-pot protocols that minimize waste and simplify procedures.

Catalytic Systems in Aminomethylation (e.g., Petasis Borono-Mannich Reaction)

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that couples a carbonyl compound, an amine, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is a notable alternative to the classical Mannich reaction, offering a broad substrate scope and tolerance for various functional groups. wikipedia.orgnih.gov

The synthesis of this compound via a Petasis-type reaction would likely involve:

Carbonyl: Formaldehyde or a derivative.

Amine: An appropriate amine source.

Boronic Acid: A vinyl- or arylboronic acid where the organic group is transferred as a nucleophile.

The reaction proceeds through the formation of an imine or iminium ion, which then reacts with the boronic acid. A key advantage is the irreversible nature of the nucleophilic addition from the boronate complex, often leading to higher yields compared to the reversible final step in the classical Mannich reaction. organic-chemistry.org

Various catalytic systems have been developed to enhance the efficiency and enantioselectivity of the Petasis reaction. These include:

Lanthanide Catalysts: La(OTf)₃ has been used to catalyze the reaction under microwave irradiation. nih.gov

Chiral Catalysts: For asymmetric synthesis, chiral catalysts like pseudoephedrine or chiral biphenols have been employed to produce optically active amines with high enantioselectivity. nih.govuni-pannon.hu

Nanoparticle Catalysts: Magnetically separable cobalt ferrite (B1171679) nanoparticles and copper-immobilized magnetic graphene oxide have been used as reusable "green" catalysts. nih.gov

While a specific application of the Petasis reaction for this compound is not explicitly detailed, its successful use for synthesizing a wide array of aminophenol derivatives from salicylaldehydes demonstrates its high potential for this target molecule. nih.govcolab.ws

| Reaction | Components | Catalyst Examples | Key Advantages | Reference |

| Petasis Borono-Mannich | Carbonyl, Amine, Boronic Acid | La(OTf)₃, Chiral Biphenols, Fe₃O₄@GO@AG@Cuᴵᴵ | High functional group tolerance, irreversible C-C bond formation, access to chiral amines. | organic-chemistry.orgnih.govnih.gov |

One-Pot Reaction Protocols

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they reduce reaction time, resource consumption, and waste generation. nih.gov Many of the aforementioned methods, particularly the multicomponent Mannich and Petasis reactions, are inherently one-pot procedures. nih.govppor.az

For example, a one-pot Mannich reaction can be performed by simply mixing the phenol, formaldehyde, and amine in a suitable solvent and allowing them to react, thus avoiding the isolation of the iminium ion intermediate. beilstein-journals.orgppor.az Similarly, the Petasis reaction is a classic example of a one-pot, three-component coupling. nih.govcolab.ws

The concept can be extended to tandem or cascade reactions. For instance, a one-pot sequence could involve an initial reaction to form a key intermediate, which then undergoes further transformation without being isolated. A hypothetical one-pot synthesis of this compound could involve the in-situ generation of 3-hydroxy-5-methoxybenzaldehyde followed immediately by a reductive amination or Mannich reaction in the same vessel. One-pot multicomponent reactions are frequently used to generate complex molecular scaffolds, such as polyfunctionalized pyridines from vanillin derivatives, highlighting the power of this approach in modern organic synthesis. ekb.egmdpi.com

Considerations for Sustainable Synthetic Processes

The development of sustainable or "green" synthetic routes is a cornerstone of modern chemical manufacturing, aiming to reduce environmental impact and enhance process efficiency. For aminophenol derivatives, this often involves replacing hazardous reagents, utilizing renewable resources, and minimizing waste.

Recent advancements in green chemistry offer valuable insights applicable to the synthesis of compounds like this compound. For instance, the one-pot catalytic hydrogenation of nitrobenzene (B124822) to p-aminophenol using a pressurized CO2/H2O system exemplifies an environmentally benign protocol. acs.org This method avoids the use of mineral acids by employing self-neutralizing carbonic acid, a significant step towards greener processes. acs.org Another sustainable approach involves the use of natural aragonite as a support for nano-nickel catalysts in the reduction of p-nitrophenol, demonstrating the potential of naturally sourced materials in catalysis. tandfonline.com

Electrosynthesis, catalyzed by agents like TEMPO, presents a mild and sustainable method for the cyclocondensation of o-aminophenols without the need for stoichiometric oxidants. rsc.org This technique features a simple setup and is free of metals and organic oxidants, leading to minimized waste. rsc.org Furthermore, research into the synthesis of paracetamol, a related aminophenol derivative, has explored renewables-based routes and the application of green chemistry metrics to assess environmental viability. acs.orgrsc.org Such analyses are crucial for developing new production routes that mitigate environmental challenges. acs.org The use of mechanochemistry, specifically ball milling, has also been shown to improve yield and process mass intensity in hydrogenation reactions compared to traditional methods. rsc.org

Table 1: Comparison of Sustainable Synthesis Strategies for Aminophenols

| Strategy | Key Feature | Advantage | Example Application | Reference |

|---|---|---|---|---|

| Pressurized CO2/H2O System | Use of self-neutralizing carbonic acid | Eliminates mineral acid waste | Preparation of p-aminophenol from nitrobenzene | acs.org |

| Natural Support Catalyst | Nano-nickel on natural aragonite | Utilizes renewable materials | Reduction of p-nitrophenol to p-aminophenol | tandfonline.com |

| Electrosynthesis | TEMPO-catalyzed, oxidant-free | Mild conditions, minimized waste | Cyclocondensation of o-aminophenols | rsc.org |

| Mechanochemistry | Ball mill hydrogenation | Improved yield and process mass intensity | Paracetamol synthesis | rsc.org |

| Renewables-Based Routes | Synthesis from renewable feedstocks | Reduces reliance on fossil fuels | Paracetamol synthesis from phenol | acs.org |

Stereoselective Synthesis Considerations in Related Aminomethylphenols

While specific literature on the stereoselective synthesis of this compound is not prevalent, principles from related aminomethyl and amino-containing compounds provide a framework for potential chiral synthesis strategies. The biological activity of many chiral compounds is dependent on the absolute configuration of the stereogenic center, making stereoselective synthesis a critical area of research. nih.gov

For α-aminophosphonic acids, a related class of compounds, stereoselective synthesis is often achieved through the nucleophilic addition of phosphites to chiral imines (the Pudovik reaction). nih.gov This can involve using chiral amines, chiral aldehydes, or chiral catalysts to induce stereoselectivity. nih.gov The choice of chiral auxiliary and reaction conditions can lead to high diastereoselectivity, often explained by the formation of a chelated intermediate that directs the nucleophilic attack to a specific face of the imine double bond. nih.gov

In the synthesis of other complex molecules, such as (S)-3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin), strategies include kinetic resolution using lipases or the formation of diastereomeric salts with chiral resolving agents like cinchonidine. researchgate.net For cyclic structures, such as polyhydroxylated aminocyclohexanes, tandem processes involving reactions like the Overman rearrangement and ring-closing metathesis have been used to create chiral cyclohexene (B86901) derivatives. nih.govresearchgate.net Subsequent stereoselective functionalization, such as dihydroxylation or epoxidation, allows for the synthesis of specific stereoisomers. nih.govresearchgate.net These established methodologies for creating chiral amines and amino alcohols highlight potential pathways for the stereoselective synthesis of this compound, likely involving the resolution of a racemic mixture or an asymmetric synthesis starting from a chiral precursor.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the final product are critical steps to ensure the required purity for its intended application. For aminophenol compounds, a variety of techniques are employed, often in combination.

Common methods for purifying phenolic compounds from aqueous solutions include distillation, solvent extraction, membrane separation, and crystallization. ijariie.com For p-aminophenol, distillation has been shown to achieve significant recovery from aqueous solutions. ijariie.com Patents describe extractive purification processes where crude p-aminophenol, often containing impurities like 4,4'-diaminodiphenyl ether and aniline (B41778), is purified through liquid-liquid extraction. google.comepo.orggoogleapis.com This typically involves adjusting the pH of the aqueous solution to between 4.0 and 5.5 and then extracting with an organic solvent or a mixture of solvents, such as aniline and toluene, which selectively dissolves the impurities. google.comepo.orggoogleapis.com

Another patented method involves admixing an aromatic amine (like aniline) with the crude p-aminophenol, adjusting the pH to 6.5-7.5, cooling the mixture to precipitate the purified p-aminophenol, and then separating it by filtration. google.com

For more complex mixtures or for isolating specific compounds from natural extracts, advanced chromatographic techniques are utilized. High-speed counter-current chromatography (HSCCC) has been successfully used for the preparative isolation and purification of polymethoxylated flavones from citrus peels, demonstrating its efficacy in separating structurally similar compounds. nih.govresearchgate.net This technique, which relies on partitioning the components between two immiscible liquid phases, can yield high-purity products. nih.gov Column chromatography is also a standard and versatile method for purification, often used after initial extraction or crystallization steps to remove trace impurities. rsc.orgmdpi.com

Table 2: Overview of Purification Techniques for Aminophenols and Related Compounds

| Technique | Principle | Application | Key Parameters | Reference |

|---|---|---|---|---|

| Distillation | Separation based on differences in boiling points. | Recovery of p-aminophenol from aqueous solution. | Temperature, pressure. | ijariie.com |

| Solvent Extraction | Differential solubility of compounds in immiscible liquids. | Removal of impurities like 4,4'-diaminodiphenyl ether from p-aminophenol. | pH of aqueous phase, choice of organic solvent (e.g., aniline/toluene). | google.comepo.orggoogleapis.com |

| Crystallization | Precipitation of a solid from a solution to form a pure crystalline phase. | Purification of p-aminophenol by precipitation after pH adjustment. | pH, temperature, solvent. | google.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Isolation of polymethoxylated flavones from crude extracts. | Two-phase solvent system composition, flow rate. | nih.govresearchgate.net |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | General purification of organic compounds. | Stationary phase (e.g., silica (B1680970) gel), mobile phase (solvent system). | rsc.orgmdpi.com |

Chemical Reactivity and Mechanistic Investigations of 3 Aminomethyl 5 Methoxyphenol

Fundamental Reaction Types of the Core Structure

The core structure of 3-(Aminomethyl)-5-methoxyphenol allows for a variety of chemical transformations at its functional groups and the aromatic ring.

The primary amino group in the aminomethyl side chain is a key site for nucleophilic reactions.

N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated. Selective N-alkylation of aminophenols can be challenging due to the competing O-alkylation of the phenolic hydroxyl group. umich.eduresearchgate.net To achieve selective N-alkylation, the hydroxyl group is often protected first. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone to form a Schiff base intermediate followed by reduction, is another common method for N-alkylation. umich.edugoogle.comchimia.chreddit.comnih.gov N-acylation, the reaction with acyl chlorides or anhydrides, typically proceeds readily to form the corresponding amide.

Schiff Base Formation: The primary amine can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. nih.govresearchgate.netajol.infojmchemsci.com This reversible reaction is fundamental in various synthetic transformations.

A representative reaction is the formation of a Schiff base with benzaldehyde: this compound + Benzaldehyde ⇌ N-Benzylidene-3-(hydroxymethyl)-5-methoxyaniline + H₂O

The phenolic hydroxyl group is acidic and can act as a nucleophile in its deprotonated form (phenoxide).

O-Alkylation and O-Acylation: The hydroxyl group can be converted into an ether through O-alkylation, typically by reaction with an alkyl halide in the presence of a base. nih.govacs.org To favor O-alkylation over C-alkylation, polar aprotic solvents like DMF or DMSO are often employed. pharmaxchange.info O-acylation to form an ester can be achieved by reacting the phenol (B47542) with an acyl chloride or anhydride. nih.govlew.roucalgary.ca Under kinetic control, O-acylation is generally faster than C-acylation. ucalgary.ca

Williamson Ether Synthesis: A classic example of O-alkylation is the Williamson ether synthesis, where the phenoxide ion acts as a nucleophile.

| Reaction | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base | Ether |

| O-Acylation | Acyl chloride/anhydride | Ester |

The methoxy (B1213986) group is generally stable, but its cleavage is a key reaction.

O-Demethylation: The most significant reaction of the methoxy group in this context is its cleavage to a hydroxyl group, a process known as O-demethylation. wikipedia.org This is often accomplished under harsh conditions using strong acids like HBr or Lewis acids such as BBr₃. chem-station.comcommonorganicchemistry.com Thiolates in polar aprotic solvents also serve as effective reagents for demethylation. commonorganicchemistry.com The selective demethylation of one methoxy group in the presence of others can sometimes be achieved. google.com

| Reagent | Conditions |

| Boron tribromide (BBr₃) | Typically in DCM, low temperature to RT commonorganicchemistry.com |

| Hydrobromic acid (HBr) | Elevated temperatures commonorganicchemistry.com |

| Thiolates (e.g., EtS⁻) | Polar aprotic solvent (e.g., DMF), elevated temperatures commonorganicchemistry.com |

The substituents on the benzene (B151609) ring direct the position of electrophilic aromatic substitution reactions. The hydroxyl and methoxy groups are activating, ortho-para directing groups, while the aminomethyl group's influence is more complex and pH-dependent. In acidic media, the amino group becomes a deactivating, meta-directing ammonium (B1175870) group.

Nitration: The nitration of aminophenols generally requires the protection of the highly reactive amino and hydroxyl groups to prevent oxidation and to control the regioselectivity. wyzant.com For instance, the nitration of p-aminophenol often involves acetylation to form paracetamol, followed by nitration and subsequent hydrolysis to yield the nitrated aminophenol. nih.govgoogle.com A similar strategy would be applicable to this compound.

Role in Multi-Component Reactions (beyond initial synthesis)

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. This compound, with its primary amine, is a suitable candidate for certain MCRs.

Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov this compound can serve as the amine component in this reaction, allowing for the rapid generation of complex molecules with high diversity. The general mechanism involves the formation of a Schiff base from the amine and aldehyde, which is then protonated by the carboxylic acid and attacked by the isocyanide, followed by an intramolecular rearrangement. nih.govsemanticscholar.org

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.net While this compound cannot directly participate as the amine component, it could be a precursor to a component, for example, by converting the aminomethyl group into a different functional group required for the reaction.

Reaction Kinetics and Thermodynamic Analysis

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in the public domain. However, general principles can be inferred from studies on analogous compounds like aminophenols.

While the structural components of this compound suggest its potential involvement in reactions such as the Pictet-Spengler condensation to form tetrahydroisoquinolines, specific mechanistic investigations detailing the intermediates and energetics of this transformation for this substrate are not published. General mechanisms for the Pictet-Spengler reaction are well-established, involving the formation of a Schiff base or an iminium ion from the amine and an aldehyde, followed by an intramolecular electrophilic substitution on the electron-rich aromatic ring. The presence of the activating methoxy and hydroxyl groups on the phenol ring of this compound would be expected to facilitate this cyclization.

Further research would be required to delineate the specific mechanistic pathways, including the potential for competing side reactions and the influence of the substituent pattern on the regioselectivity and stereoselectivity of its transformations. Without dedicated research findings, any detailed discussion of reaction mechanisms would be speculative and based on analogous systems rather than on direct evidence for this compound itself.

Due to the lack of specific research data on the mechanistic investigations of this compound, no data tables or detailed research findings can be presented at this time.

Advanced Spectroscopic and Structural Characterization of 3 Aminomethyl 5 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of 3-(Aminomethyl)-5-methoxyphenol, offering detailed insights into the chemical environment of its constituent atoms.

¹H and ¹³C NMR Studies

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of the molecule. In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons of the aminomethyl group (-CH₂NH₂) typically appear in a distinct region of the spectrum, while the aromatic protons on the phenyl ring exhibit characteristic shifts influenced by the positions of the methoxy (B1213986) and aminomethyl substituents.

Similarly, ¹³C NMR spectroscopy provides a peak for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the electron-donating effects of the methoxy and aminomethyl groups. youtube.com The carbon of the methoxy group (-OCH₃) will have a characteristic chemical shift, as will the carbon of the aminomethyl group. youtube.com

A detailed analysis of a related compound, 3-methoxyphenol (B1666288), can provide expected ranges for the aromatic carbons. youtube.com The carbons directly bonded to the oxygen atoms (C-3 and C-5) are expected to be the most deshielded and appear furthest downfield in the ¹³C NMR spectrum. youtube.com

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.1 | 100-150 |

| Methoxy H (OCH₃) | 3.8 | 55 |

| Aminomethyl H (CH₂NH₂) | Not available | Not available |

| Phenolic OH | 5.6 | Not applicable |

Advanced 2D NMR Techniques

To further refine the structural assignment, two-dimensional (2D) NMR techniques are invaluable. wikipedia.org Experiments such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, helping to identify adjacent protons within the molecule. wikipedia.org For this compound, COSY would reveal correlations between the protons on the aromatic ring, as well as any coupling between the aminomethyl protons and the amino protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing unambiguous assignments for the ¹H and ¹³C spectra. wikipedia.orgipb.pt Heteronuclear Multiple Bond Correlation (HMBC) is another powerful 2D technique that shows correlations between protons and carbons over two or three bonds. ipb.pt This is particularly useful for identifying the connectivity between the aminomethyl group, the methoxy group, and the phenyl ring. For example, HMBC would show a correlation between the methoxy protons and the C-5 carbon of the ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound.

FTIR spectroscopy of the related compound 3-methoxyphenol shows characteristic absorption bands. A broad peak in the region of 3300 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. youtube.com The C-H stretching vibrations of the aromatic ring and the methoxy group typically appear around 3000 cm⁻¹. youtube.com The C-O stretching vibrations of the ether and phenol (B47542) groups would be observed in the fingerprint region, between 1000 and 1300 cm⁻¹. youtube.com The presence of the aminomethyl group in this compound would introduce N-H stretching vibrations, typically seen in the 3300-3500 cm⁻¹ region, and N-H bending vibrations around 1600 cm⁻¹.

Raman spectroscopy provides complementary information. For a similar compound, 4-methoxyphenol, characteristic Raman shifts are observed that can be correlated to specific vibrational modes.

| Functional Group | FTIR Absorption (cm⁻¹) |

| Phenolic OH (stretch) | ~3300 (broad) |

| Aromatic CH (stretch) | ~3000 |

| Aliphatic CH (stretch) | ~2950, ~2850 |

| N-H (stretch) | 3300-3500 |

| C=C (aromatic) | ~1600, ~1470 |

| -H (bend) | ~1600 |

| C-O (ether/phenol) | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The aromatic ring in this compound is the primary chromophore. The presence of the hydroxyl, methoxy, and aminomethyl substituents, all of which are auxochromes, will influence the wavelength of maximum absorption (λmax). These groups can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands of the benzene ring. For instance, studies on a related compound have shown how the UV-Vis absorption spectra can be influenced by changes in the chemical environment. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. The molecular weight of the parent compound can be precisely determined using high-resolution mass spectrometry.

Electron ionization (EI) mass spectrometry of related methoxyphenols and aminophenols reveals characteristic fragmentation patterns. nist.govnist.gov For this compound, fragmentation would likely involve the loss of the aminomethyl group, the methoxy group, or other small neutral molecules. The fragmentation of a similar compound, 5-amino-2-methoxyphenol, shows a molecular ion peak and subsequent fragmentation peaks that help to confirm its structure. nist.gov The study of trimethylsilylated derivatives of small molecules can also provide valuable information about their fragmentation pathways. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

Crystal Data and Refinement Parameters

A crystallographic study of this compound would yield a set of precise parameters that define the unit cell and the quality of the structural refinement. This data is typically presented in a tabular format. The table below is a template representing the kind of information that would be determined from such an analysis.

| Parameter | Value |

|---|---|

| Empirical formula | C8H11NO2 |

| Formula weight | 153.18 g/mol |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions |

a = Data not available Å

|

| Volume | Data not available ų |

| Z | Data not available |

| Calculated density | Data not available g/cm³ |

| Absorption coefficient | Data not available mm⁻¹ |

| F(000) | Data not available |

| Crystal size | Data not available mm³ |

| Theta range for data collection | Data not available ° |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available [R(int) = Data not available] |

| Completeness to theta | Data not available % |

| Absorption correction | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | R1 = Data not available, wR2 = Data not available |

| R indices (all data) | R1 = Data not available, wR2 = Data not available |

| Largest diff. peak and hole | Data not available e.Å⁻³ |

Analysis of Intermolecular Interactions and Packing Arrangements

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces. A detailed analysis of the crystal structure of this compound would reveal the specific interactions that dictate its molecular packing.

Given the functional groups present in this compound—a primary amine (-NH2), a hydroxyl group (-OH), and a methoxy group (-OCH3)—it is anticipated that hydrogen bonding would play a significant role in its crystal packing. The amino and hydroxyl groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms of these groups, as well as the oxygen atom of the methoxy group, can act as hydrogen bond acceptors.

A crystallographic analysis would precisely determine the hydrogen bond distances and angles, identifying the formation of common hydrogen-bonding motifs such as chains, rings, or more complex three-dimensional networks. For instance, intermolecular O-H···N, N-H···O, or O-H···O hydrogen bonds would likely be observed.

Without experimental data, any discussion of the specific intermolecular interactions and packing arrangement of this compound remains speculative. The acquisition and analysis of its single-crystal X-ray diffraction data are necessary to provide a definitive understanding of its solid-state structure.

Computational and Theoretical Chemistry Studies of 3 Aminomethyl 5 Methoxyphenol

Density Functional Theory (DFT) and Ab-initio Calculations

Density Functional Theory (DFT) and ab-initio methods are cornerstone computational techniques used to examine the electronic structure of molecules. nih.gov DFT methods, such as the popular B3LYP functional, calculate the electronic energy and other properties based on the molecule's electron density. niscpr.res.in Ab-initio calculations, like Hartree-Fock (HF), derive their results from first principles without relying on experimental data. nih.gov These quantum mechanical calculations are employed to predict a wide range of molecular properties for compounds like 3-(Aminomethyl)-5-methoxyphenol. nih.gov

Conformational analysis, often performed via potential energy surface (PES) scans, explores the different spatial orientations (conformers) of the molecule that arise from the rotation around single bonds. In the case of this compound, key rotations would occur around the bonds connecting the aminomethyl (-CH₂NH₂) and methoxy (B1213986) (-OCH₃) groups to the phenol (B47542) ring. By systematically rotating these groups and calculating the energy of each resulting conformation, researchers can identify the global minimum energy conformer, which is the most likely structure to be observed under experimental conditions.

The electronic structure of a molecule is fundamentally linked to its reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. chadsprep.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. nih.gov The analysis of these orbitals also reveals the distribution of electron density, showing which parts of the molecule are involved in electronic transitions and charge transfer. niscpr.res.in For this compound, the HOMO is likely localized on the electron-rich phenol ring and the nitrogen and oxygen atoms, while the LUMO may be distributed across the aromatic system.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. materialsciencejournal.org

Interactive Table: Illustrative Quantum Chemical Descriptors for this compound Note: The following values are representative examples for illustrative purposes and are not derived from a specific experimental study on this compound.

Understanding how electric charge is distributed across a molecule is essential for predicting its reactivity, polarity, and intermolecular interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods for calculating the partial atomic charges on each atom. researchgate.net

Mulliken analysis is one of the oldest and simplest methods, but its results can be highly dependent on the basis set used in the calculation. stackexchange.com NBO analysis is generally considered more robust and reliable as it is based on the electron density and provides a more accurate representation of the charge distribution that aligns well with the Lewis structure concept. researchgate.netstackexchange.com

For this compound, these analyses would likely show significant negative charges on the electronegative oxygen and nitrogen atoms, making them potential sites for electrophilic attack. The carbon atoms of the phenyl ring would exhibit varied charges depending on their bonding environment. researchgate.net

Interactive Table: Illustrative Atomic Charges for Selected Atoms of this compound Note: This table presents a hypothetical comparison of charge calculation methods for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for identifying regions that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic interactions. nih.gov

The MEP map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen). researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack (e.g., hydrogen atoms bonded to electronegative atoms). researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would show strong negative potential (red) around the phenolic oxygen, the methoxy oxygen, and the nitrogen of the aminomethyl group. Regions of positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and amino groups.

Molecular Dynamics Simulations in Relevant Chemical Environments

While DFT provides insight into a static molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. scielo.br MD simulations model the atomic motions of the molecule, providing a dynamic picture of its conformational changes and interactions with its environment, such as a solvent (e.g., water). scielo.br

For this compound, an MD simulation could be used to:

Assess the stability of its most favorable conformation in an aqueous solution.

Study the hydrogen bonding patterns between the molecule and surrounding water molecules.

Analyze the flexibility of the aminomethyl and methoxy side chains.

The simulation tracks the trajectories of all atoms over a set period (e.g., nanoseconds), providing insights into the molecule's structural stability and intermolecular interactions. scielo.br

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental results to validate the accuracy of the computational model. DFT calculations can reliably predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C). niscpr.res.in

A theoretical vibrational spectrum for this compound can be calculated, and the vibrational modes (e.g., O-H stretch, N-H stretch, C-O stretch) can be assigned to specific peaks. niscpr.res.in By comparing the calculated spectrum with an experimentally measured FT-IR spectrum, researchers can confirm the molecular structure. A good correlation between the theoretical and experimental data provides confidence in the optimized geometry and other calculated properties of the molecule. niscpr.res.in

Applications in Advanced Organic Synthesis and Materials Development

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

3-(Aminomethyl)-5-methoxyphenol serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its distinct functional groups provide multiple reaction sites for the introduction of various structural motifs.

Precursor for Nitrogen Heterocycles and Amide Derivatives

The presence of a primary amine and a hydroxyl group in this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. researchgate.netelsevierpure.commdpi.com The amino group can readily participate in condensation reactions with carbonyl compounds to form imines, which can then undergo intramolecular cyclization to yield a variety of heterocyclic systems. Furthermore, the aminomethyl group is readily acylated to form amide derivatives. sphinxsai.comresearchgate.netresearchgate.netafjbs.com The synthesis of amides is a fundamental transformation in organic chemistry, and these derivatives of this compound can serve as intermediates for further functionalization or as target molecules with specific biological or material properties. sphinxsai.comresearchgate.net

| Derivative Type | Synthetic Approach | Potential Heterocyclic Systems |

| Nitrogen Heterocycles | Condensation followed by cyclization | Pyridines, Pyrrolidines, Piperidines |

| Amide Derivatives | Acylation of the aminomethyl group | N-acylated this compound |

Table 1: Synthesis of Nitrogen Heterocycles and Amide Derivatives

Building Block for Azo Dyes and Dithiocarbamates

The aromatic amine functionality of this compound allows for its use as a precursor in the synthesis of azo dyes. unb.ca Diazotization of the amino group, followed by coupling with a suitable aromatic coupling partner, can lead to the formation of brightly colored azo compounds. researchgate.netcuhk.edu.hkresearchgate.netnih.gov The methoxy (B1213986) and hydroxyl substituents on the phenyl ring can influence the color and properties of the resulting dye.

Furthermore, the primary amine group can react with carbon disulfide to form dithiocarbamates. ias.ac.inorganic-chemistry.orgrsc.orgorganic-chemistry.orgnih.gov This reaction is a versatile method for introducing a sulfur-containing functional group, and the resulting dithiocarbamates can have applications in various fields, including as ligands for metal complexes and as precursors for other sulfur-containing heterocycles. ias.ac.innih.gov

| Compound Class | Synthetic Reaction | Key Reagents |

| Azo Dyes | Diazotization and Azo Coupling | Sodium nitrite, Hydrochloric acid, Coupling agent |

| Dithiocarbamates | Reaction with Carbon Disulfide | Carbon disulfide, Base |

Table 2: Synthesis of Azo Dyes and Dithiocarbamates

Use in the Synthesis of Functionalized Organic Materials

The reactivity of this compound makes it a valuable monomer or building block for the synthesis of functionalized organic materials. taylorandfrancis.com The amino and hydroxyl groups can be utilized for polymerization reactions, leading to the formation of polymers with specific properties. For instance, it can be incorporated into polyamides, polyesters, or polyurethanes, where the methoxy and hydroxyl groups can impart desired characteristics such as solubility, thermal stability, or the ability to coordinate with metal ions. The ability to graft this molecule onto polymer backbones or nanoparticle surfaces further expands its utility in creating advanced materials. acs.orgnih.govnih.gov

Ligand Design in Coordination Chemistry

The presence of both a soft donor (amine) and a hard donor (phenolic oxygen) in this compound makes it an attractive candidate for the design of chelating ligands in coordination chemistry. nih.govresearchgate.net The relative positions of these donor groups allow for the formation of stable five- or six-membered chelate rings with metal ions. The methoxy group can also influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes. By modifying the backbone of the molecule or introducing other functional groups, a wide range of ligands with tailored coordination properties can be designed for applications in catalysis, sensing, and materials science.

Development of Novel Functional Molecules Through Derivatization (e.g., corrosion inhibitors, though focus on chemical synthesis rather than performance data)

Derivatization of this compound opens up avenues for the development of novel functional molecules with specific applications, such as corrosion inhibitors. The synthesis of such inhibitors often involves the reaction of the amine or phenol (B47542) group to introduce moieties that can effectively adsorb onto a metal surface and protect it from corrosion. dntb.gov.uanih.govcyberleninka.rursc.orgnih.gov For example, the reaction of the amine with aldehydes can form Schiff bases, or it can be converted into other functional groups known to have corrosion-inhibiting properties. The synthesis of these derivatives focuses on creating molecules with a high affinity for metal surfaces, often through the presence of heteroatoms (N, O, S) and π-electron systems.

| Derivative Type | Synthetic Strategy | Functional Group for Corrosion Inhibition |

| Schiff Bases | Condensation with aldehydes/ketones | Imine (-C=N-) |

| Triazole Derivatives | Multi-step synthesis involving cyclization | Triazole ring |

| Polymer Films | Polymerization or grafting | Polymer backbone with coordinating groups |

Table 3: Synthetic Strategies for Corrosion Inhibitor Derivatives

Strategies for Derivatization to Enhance Specific Chemical Properties

The chemical properties of this compound can be fine-tuned through various derivatization strategies to meet the requirements of specific applications. researchgate.net Protection of the amine or hydroxyl group allows for selective reactions at the other functional site. For instance, protecting the amine as a carbamate (B1207046) allows for reactions to be carried out on the phenolic hydroxyl group, and vice versa. nih.gov The methoxy group can potentially be demethylated to provide a catechol-like structure, which would significantly alter its coordination and redox properties. Furthermore, electrophilic aromatic substitution on the benzene (B151609) ring, guided by the directing effects of the existing substituents, can introduce additional functional groups, further expanding the chemical space accessible from this versatile building block.

Conclusion and Future Research Directions

Summary of Current Research Landscape on 3-(Aminomethyl)-5-methoxyphenol

The current publicly available research landscape for this compound is notably sparse. Its presence is primarily documented in chemical supplier catalogs and databases, which confirm its existence and provide basic identifying information. The compound is identified by its CAS number 149555-67-9. While this confirms its synthesis and availability, there is a significant lack of peer-reviewed scientific literature detailing its synthesis, characterization, and application. The available information is largely limited to its chemical structure and basic identifiers, with no extensive studies on its reactivity or utility in broader chemical contexts.

Identification of Knowledge Gaps and Unexplored Research Avenues

The limited research on this compound presents numerous knowledge gaps and, consequently, a wide array of unexplored research avenues. The most significant gap is the absence of detailed, published synthetic methodologies. While one might speculate on potential synthetic routes, such as the reduction of a corresponding nitrile or the amination of a hydroxymethyl precursor, these remain unconfirmed in the scientific literature.

Further knowledge gaps include:

Detailed Physicochemical Properties: Comprehensive data on its solubility, pKa, and other physical constants are not readily available.

Spectroscopic Characterization: While basic spectral data likely exists for commercially available samples, detailed analyses (e.g., in-depth NMR, IR, and mass spectrometry studies) and their interpretation are not published.

Reactivity Profile: The chemical reactivity of its functional groups—the phenol (B47542), the primary amine, and the aromatic ring—has not been systematically studied. Understanding its behavior in various reaction types is crucial for its application as a building block.

Coordination Chemistry: The potential of the aminomethyl and phenol groups to act as ligands for metal complexes is an entirely unexplored area.

Biological Activity: There is no public data on the biological screening of this compound, which could reveal potential applications in medicinal chemistry.

Prospective Methodologies and Interdisciplinary Research Opportunities in Chemical Science

The structural features of this compound open up several prospective methodologies for future research and offer opportunities for interdisciplinary collaboration.

Synthetic Chemistry:

Development of Novel Synthetic Routes: A systematic investigation into efficient and scalable syntheses of this compound is a primary research objective. This could involve exploring various starting materials and synthetic transformations, such as the functionalization of 3,5-dimethoxyaniline (B133145) or the modification of 3-hydroxy-5-methoxybenzaldehyde (B43286) derivatives.

Derivative Libraries: The compound serves as an excellent starting point for the creation of diverse chemical libraries. The amino and phenolic functionalities can be readily modified to generate a wide range of derivatives, which could be screened for various applications.

Interdisciplinary Research:

Medicinal Chemistry: In collaboration with pharmacologists, the compound and its derivatives could be investigated for potential biological activities. The phenol and amine moieties are common pharmacophores, suggesting potential for development into novel therapeutic agents.

Materials Science: The ability of the amine and phenol groups to participate in polymerization reactions or to be grafted onto surfaces makes it a candidate for the development of new functional polymers and materials. Collaboration with materials scientists could lead to the creation of novel resins, coatings, or functionalized nanoparticles.

Supramolecular Chemistry: The hydrogen bonding capabilities of the molecule suggest its potential use in the design of self-assembling systems and host-guest complexes.

Significance of this compound in Contemporary Organic and Materials Chemistry

While currently under the radar of mainstream chemical research, the latent potential of this compound as a versatile building block is significant. Its trifunctional nature—a nucleophilic amine, an acidic phenol, and an electron-rich aromatic ring—provides multiple handles for chemical modification. This versatility makes it a valuable synthon for the construction of more complex molecules.

In organic chemistry , it can serve as a key intermediate in the synthesis of a variety of molecular frameworks. Its ability to undergo reactions such as N-acylation, N-alkylation, O-alkylation, and electrophilic aromatic substitution allows for the introduction of diverse functionalities.

In materials chemistry , the compound could be utilized as a monomer or a cross-linking agent in the synthesis of polymers with tailored properties. The phenolic hydroxyl could be exploited for creating epoxy resins or polyesters, while the amino group could be used for polyamide or polyurethane synthesis. The presence of both functionalities could lead to the development of unique polymer architectures.

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Peaks for the methoxy group (δ 3.75–3.85 ppm, singlet), aminomethyl (δ 2.80–3.00 ppm, multiplet), and aromatic protons (δ 6.30–6.80 ppm, meta coupling) confirm substitution patterns .

- ¹³C NMR : Methoxy carbon (δ 55–56 ppm), aminomethyl carbon (δ 40–42 ppm), and aromatic carbons (δ 110–150 ppm) validate connectivity.

- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 168.1 (calculated for C₈H₁₁NO₂). Fragmentation patterns (e.g., loss of –CH₂NH₂ or –OCH₃) aid structural confirmation .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection (λ 280 nm) assess purity (>95%) and identify impurities .

What are the key physicochemical properties (e.g., solubility, stability under various pH/temperature) of this compound that influence experimental design?

Basic Research Question

- Solubility : Highly soluble in polar solvents (water: ~50 mg/mL at 25°C; ethanol: ~120 mg/mL). Poor solubility in non-polar solvents (e.g., hexane) necessitates solvent optimization for reactions .

- Stability :

How does the electronic and steric environment of this compound affect its reactivity in electrophilic substitution or coupling reactions?

Advanced Research Question

The methoxy group at position 5 is electron-donating, activating the aromatic ring for electrophilic substitution (e.g., nitration, halogenation) at positions 2 and 4. Conversely, the aminomethyl group at position 3 introduces steric hindrance, reducing reactivity at position 5. Computational studies (DFT) show localized HOMO density at position 2, favoring regioselective reactions . For cross-coupling (e.g., Suzuki), pre-functionalization (e.g., bromination at position 2) is recommended.

What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for predicting the interaction of this compound with biological targets?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the aminomethyl group’s lone pair (N-atom) participates in hydrogen bonding with enzyme active sites (e.g., tyrosinase) .

- Molecular Docking (AutoDock Vina) : Simulates binding to receptors (e.g., GPCRs) using crystal structures (PDB ID: 6CM4). Docking scores (ΔG < -7 kcal/mol) suggest moderate affinity for adrenergic receptors .

What strategies can resolve contradictions between in vitro and in vivo data regarding the compound's biological activity (e.g., genotoxicity vs. non-genotoxicity reports)?

Advanced Research Question

Discrepancies may arise from metabolic activation in vivo. For instance, in vitro assays (Ames test) lack liver S9 fractions, missing detoxification pathways. To reconcile:

- Conduct micronucleus assays with metabolic activation (e.g., rat liver S9 mix) .

- Compare oxidative stress markers (e.g., glutathione depletion) in hepatocyte models.

- Validate non-genotoxicity via Comet assay in primary human fibroblasts .

How does the positional isomerism of aminomethyl and methoxy groups impact the compound's chemical behavior compared to analogs like 4-(Aminomethyl)-2-methoxyphenol?

Advanced Research Question

Isomer This compound exhibits higher solubility in water (50 mg/mL) vs. the 4-substituted isomer (30 mg/mL) due to reduced steric hindrance. Reactivity differs:

- Electrophilic Substitution : The 3-aminomethyl group in the target compound directs nitration to position 2, whereas the 4-isomer favors position 5 .

- Biological Activity : The 3-substituted isomer shows stronger skin sensitization (LLNA EC₃: 1.2%) compared to the 4-isomer (EC₃: 3.5%) due to better hapten-protein binding .

What safety protocols are critical when handling this compound, given its potential as a skin sensitizer?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Decontamination : Spills require immediate cleanup with 5% acetic acid to neutralize residual amine, followed by water rinse .

- Storage : In airtight containers (amber glass) with desiccants, away from light and oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.